molecular formula C13H19NO B13107015 2-Amino-2-ethyl-1-phenylpentan-1-one

2-Amino-2-ethyl-1-phenylpentan-1-one

Cat. No.: B13107015
M. Wt: 205.30 g/mol
InChI Key: OMZSKMQEWCFQEG-UHFFFAOYSA-N
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Description

2-Amino-2-ethyl-1-phenylpentan-1-one is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a phenyl ring and a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-ethyl-1-phenylpentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-1-phenylpentan-1-one with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-ethyl-1-phenylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-Amino-2-ethyl-1-phenylpentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-ethyl-1-phenylpentan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-phenylethanol: This compound has a similar structure but with a shorter carbon chain.

    2-Amino-1-phenylpropan-1-one: Another related compound with a different carbon chain length.

Uniqueness

2-Amino-2-ethyl-1-phenylpentan-1-one is unique due to its specific carbon chain length and the presence of both an amino group and a phenyl ring

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-amino-2-ethyl-1-phenylpentan-1-one

InChI

InChI=1S/C13H19NO/c1-3-10-13(14,4-2)12(15)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3

InChI Key

OMZSKMQEWCFQEG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(C(=O)C1=CC=CC=C1)N

Origin of Product

United States

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